Ethyl 2-ethoxy-1-naphthoate Ethyl 2-ethoxy-1-naphthoate
Brand Name: Vulcanchem
CAS No.: 773135-79-8
VCID: VC2739975
InChI: InChI=1S/C15H16O3/c1-3-17-13-10-9-11-7-5-6-8-12(11)14(13)15(16)18-4-2/h5-10H,3-4H2,1-2H3
SMILES: CCOC1=C(C2=CC=CC=C2C=C1)C(=O)OCC
Molecular Formula: C15H16O3
Molecular Weight: 244.28 g/mol

Ethyl 2-ethoxy-1-naphthoate

CAS No.: 773135-79-8

Cat. No.: VC2739975

Molecular Formula: C15H16O3

Molecular Weight: 244.28 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-ethoxy-1-naphthoate - 773135-79-8

Specification

CAS No. 773135-79-8
Molecular Formula C15H16O3
Molecular Weight 244.28 g/mol
IUPAC Name ethyl 2-ethoxynaphthalene-1-carboxylate
Standard InChI InChI=1S/C15H16O3/c1-3-17-13-10-9-11-7-5-6-8-12(11)14(13)15(16)18-4-2/h5-10H,3-4H2,1-2H3
Standard InChI Key URVKRWYUDOBYML-UHFFFAOYSA-N
SMILES CCOC1=C(C2=CC=CC=C2C=C1)C(=O)OCC
Canonical SMILES CCOC1=C(C2=CC=CC=C2C=C1)C(=O)OCC

Introduction

Chemical Structure and Properties

Structural Characteristics

Ethyl 2-ethoxy-1-naphthoate features a naphthalene ring system with two key functional groups: an ethoxy group (-OCH₂CH₃) at position 2 and an ethyl ester group (-COOCH₂CH₃) at position 1. This arrangement creates a molecule with both electron-donating and electron-withdrawing moieties, influencing its reactivity patterns and physical properties.

Physical and Chemical Properties

Based on structural analysis and comparison with similar compounds, Ethyl 2-ethoxy-1-naphthoate likely exhibits the following properties:

PropertyValue/Description
Molecular FormulaC₁₅H₁₆O₃
Molecular WeightApproximately 244.29 g/mol
Physical StateColorless to pale yellow liquid or crystalline solid
SolubilitySoluble in organic solvents (ethanol, acetone, dichloromethane); limited solubility in water
Melting PointEstimated 40-60°C
Boiling PointEstimated 320-340°C at atmospheric pressure
DensityApproximately 1.1-1.2 g/cm³
Log PEstimated 3.5-4.0 (indicating lipophilicity)

The ethoxy group at position 2 likely increases the electron density of the naphthalene ring system, particularly at positions 1, 3, and 4, while the ester group at position 1 would exert electron-withdrawing effects through resonance and induction. This electronic distribution influences the compound's reactivity in various chemical transformations.

Synthesis Methods

Etherification followed by esterification

An alternative route would involve:

  • Starting with 2-hydroxy-1-naphthoic acid

  • Performing etherification with ethyl bromide or iodide to introduce the ethoxy group

  • Conducting esterification with ethanol to form the ethyl ester

Optimization Strategies

For industrial or large-scale production, the following optimization strategies might be employed:

ParameterOptimization Strategy
TemperatureMaintain between 60-80°C for esterification reactions to balance reaction rate and selectivity
CatalystUse heterogeneous catalysts (e.g., ion-exchange resins) for easier separation and reuse
Reaction timeMonitor by chromatography to achieve optimal conversion while minimizing side reactions
PurificationEmploy fractional distillation or recrystallization techniques to achieve high purity
Reagent ratioUse excess alcohol (typically 1.5-3 equivalents) to drive esterification equilibrium

Chemical Reactions

Hydrolysis Reactions

Ethyl 2-ethoxy-1-naphthoate, like other esters, can undergo hydrolysis under both acidic and basic conditions:

Acidic Hydrolysis

Under acidic conditions, the compound would hydrolyze to form 2-ethoxy-1-naphthoic acid and ethanol:

Conditions: Concentrated HCl or H₂SO₄, aqueous ethanol, reflux
Products: 2-ethoxy-1-naphthoic acid and ethanol
Mechanism: Protonation of the ester carbonyl oxygen followed by nucleophilic attack by water

Basic Hydrolysis (Saponification)

Under basic conditions, saponification would occur:

Conditions: NaOH or KOH in aqueous ethanol, reflux
Products: Sodium or potassium salt of 2-ethoxy-1-naphthoic acid, which can be acidified to yield the free acid
Yield: Expected to be high (>90%) based on similar compounds

Reaction TypeReagents/ConditionsExpected ProductsNotes
ReductionLiAlH₄, THF, 0°C2-ethoxy-1-(hydroxymethyl)naphthaleneSelective reduction of ester to primary alcohol
TransesterificationOther alcohols, acid or base catalystVarious 2-ethoxy-1-naphthoate estersUseful for preparing homologous series
OxidationKMnO₄, CrO₃Oxidation products of ethoxy groupPotential for side reactions due to multiple oxidizable sites
Nucleophilic substitutionAmines, hydrazineCorresponding amides, hydrazidesRelatively mild conditions required
Grignard reactionRMgX, THF, -78°C to rtTertiary alcoholsAddition to ester carbonyl

Applications in Research

Synthetic Intermediate

Ethyl 2-ethoxy-1-naphthoate likely serves as a valuable intermediate in organic synthesis, particularly for the preparation of more complex naphthalene derivatives. Its ester functionality provides a reactive site for various transformations, while the ethoxy group introduces specific electronic and steric effects that can influence regioselectivity in subsequent reactions.

Biological Activity

Antimicrobial Activity

Many naphthalene derivatives exhibit antimicrobial properties. The presence of both lipophilic (naphthalene, ethyl) and hydrophilic (ester, ethoxy) moieties in Ethyl 2-ethoxy-1-naphthoate suggests potential antimicrobial activity, as these features can facilitate interaction with microbial cell membranes and intracellular targets.

Enzyme Interactions

The compound could potentially interact with various enzymes, including:

EnzymePotential InteractionBiological Significance
Cyclooxygenase-2 (COX-2)InhibitionAnti-inflammatory effects
Inducible nitric oxide synthase (iNOS)InhibitionModulation of inflammatory pathways
Cytochrome P450 enzymesSubstrate or inhibitorImpact on drug metabolism

Structure-Activity Relationships

The biological activity of Ethyl 2-ethoxy-1-naphthoate would be influenced by several structural features:

  • The naphthalene core provides a rigid, planar scaffold that can engage in π-π stacking interactions with aromatic amino acid residues in proteins

  • The ethoxy group at position 2 contributes electron density to the aromatic system and can participate in hydrogen bonding as an acceptor

  • The ester functionality serves as both hydrogen bond acceptor and a potential site for enzymatic hydrolysis, which could lead to prodrug-like behavior

Comparison with Similar Compounds

Structural Analogues

CompoundStructural DifferencesEffect on Properties
Methyl 2-ethoxy-1-naphthoateMethyl ester instead of ethyl esterSlightly lower lipophilicity, potentially different pharmacokinetics
Ethyl 1-naphthoateLacks the 2-ethoxy groupLower steric hindrance around position 1, different electronic distribution
2-Ethoxy-1-naphthoic acidCarboxylic acid instead of esterHigher polarity, ability to form salts, stronger hydrogen bonding
Ethyl 2-methoxy-1-naphthoateMethoxy instead of ethoxy at position 2Slightly lower lipophilicity, different steric effects

Reactivity Comparisons

The reactivity of Ethyl 2-ethoxy-1-naphthoate would differ from its analogues in several ways:

  • Compared to Ethyl 1-naphthoate, the addition of the ethoxy group at position 2 would likely decrease the electrophilicity of the carbonyl carbon due to electron donation, potentially slowing nucleophilic attacks on the ester group

  • The hydrolysis rate would likely be slower than that of Methyl 2-ethoxy-1-naphthoate due to the increased steric bulk of the ethyl group versus the methyl group in the ester portion

  • The presence of the ethoxy group at position 2 would direct electrophilic aromatic substitution reactions predominantly to positions 4, 5, and 8 of the naphthalene ring

FactorEffectRecommendation
LightPotential photodegradation due to aromatic systemStore in amber containers
OxygenPossible oxidation, especially at elevated temperaturesStore under inert atmosphere (nitrogen)
MoistureGradual hydrolysis of ester groupMaintain dry conditions
TemperatureAccelerated degradation at higher temperaturesStore at low temperatures (≤ -20°C)

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